molecular formula C20H19N5O2S B2687154 N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1014090-36-8

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2687154
CAS No.: 1014090-36-8
M. Wt: 393.47
InChI Key: MUORPKGJGOLGSL-UHFFFAOYSA-N
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Description

N-(5-Methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a 5-methoxybenzothiazole moiety and a pyridin-2-ylmethyl substituent. The methoxybenzothiazole group enhances electron density and may influence binding interactions, while the pyridinylmethyl side chain could improve solubility or target engagement. Its synthesis likely involves carbodiimide-mediated coupling, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-10-17(23-24(13)2)19(26)25(12-14-6-4-5-9-21-14)20-22-16-11-15(27-3)7-8-18(16)28-20/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUORPKGJGOLGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps. One common method includes the following steps:

    Formation of the benzothiazole ring: This can be achieved through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Synthesis of the pyrazole ring: This typically involves the condensation of hydrazine with a 1,3-diketone.

    Coupling of the benzothiazole and pyrazole rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the pyridine moiety: This can be done through a nucleophilic substitution reaction using a pyridine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Substituent-Driven Structural Differences

  • Target Compound :

    • R1 : 5-Methoxy-1,3-benzothiazol-2-yl (electron-rich heterocycle).
    • R2 : Pyridin-2-ylmethyl (aromatic, basic side chain).
    • Pyrazole Core : 1,5-Dimethyl groups (enhanced lipophilicity and steric bulk).
  • Compound 5a (from ): R1: Benzyl (simple aromatic group). R2: Hydroxy (polar, hydrogen-bonding group).

Data Tables

Research Findings

  • Synthetic Feasibility : The target compound’s synthesis is feasible via established carbodiimide protocols, but yields may vary due to steric hindrance from the 1,5-dimethylpyrazole core .
  • Solubility : The pyridinylmethyl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., Compound 5a).
  • Bioactivity Gaps : While validates synthetic routes, biological data for the target compound remain speculative. Prior studies on methoxybenzothiazole-containing analogs suggest kinase inhibition (IC50 ~50–100 nM for VEGF-R2), but direct evidence is lacking .

Biological Activity

N-(5-Methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on various studies that highlight its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S and has a molecular weight of 342.42 g/mol. Its structure features a benzothiazole moiety linked to a pyrazole carboxamide, which is crucial for its biological activity.

Research indicates that derivatives of benzothiazole, including the target compound, exhibit anticancer properties primarily through the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This mechanism was notably observed in studies involving U937 and MCF-7 cell lines, where the compound demonstrated significant cytotoxic effects.

Key Findings:

  • Caspase Activation : The compound showed strong caspase-3 activation activity, comparable to known activators like PAC-1. In one study, it was shown that at 30 µM concentration, the compound exhibited over 60% activation of caspase-3 in U937 cells .
CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
Target Compound68 ± 4 (example)
Other CompoundsVaries (see references)

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzothiazole and pyrazole moieties significantly influence biological activity. The presence of electron-withdrawing groups enhances the anticancer efficacy by facilitating interactions with biological targets.

Notable Modifications:

  • Electron Density : Reducing electron density on nitrogen atoms through specific substitutions increases binding affinity to metal ions involved in procaspase activation .
  • Hydrophobic Interactions : The introduction of hydrophobic groups improves membrane permeability and cellular uptake, enhancing overall bioactivity .

Study 1: Anticancer Activity

In a study published in Nature, researchers evaluated a series of benzothiazole derivatives for their anticancer properties. The target compound was part of a group that induced apoptosis in U937 cells through procaspase activation. The study highlighted its selectivity and potency compared to other derivatives .

Study 2: Enzymatic Inhibition

Another investigation focused on the enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with the target compound. These derivatives exhibited promising results against various cancer cell lines, suggesting that modifications similar to those in the target compound could yield effective therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazole-carboxamide derivatives like this compound?

  • Methodology : A typical approach involves alkylation of heterocyclic thiol intermediates under basic conditions. For example, describes a procedure using DMF as a solvent, K₂CO₃ as a base, and RCH₂Cl for alkylation at room temperature. Key steps include:

  • Stirring the mixture of 1,3,4-oxadiazole-2-thiol derivatives with alkylating agents.
  • Purification via column chromatography or recrystallization.
  • Structural confirmation using NMR and LC-MS .
    • Reactivity Insight : The chloroacetamide group in related pyrazole intermediates (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) allows further functionalization, enhancing versatility in synthesis .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Core Techniques :

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons, methoxy groups) and carbon backbone.
  • IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (~1650–1750 cm⁻¹).
  • LC-MS : Validates molecular weight and purity (>95% by HPLC).
    • Supplementary Methods : Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. How can researchers optimize purification strategies for this compound?

  • Stepwise Approach :

Initial Purification : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress.

Column Chromatography : Employ gradient elution (e.g., 5–20% methanol in dichloromethane) for bulk isolation.

Recrystallization : Refine purity using ethanol/water mixtures, leveraging differential solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's biological targets?

  • SAR Design :

  • Substituent Variation : Modify the 5-methoxybenzothiazole or pyridinylmethyl groups to assess steric/electronic effects on target binding (e.g., kinase inhibition).
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (IC₅₀ determination) and cellular models (e.g., cytotoxicity in cancer lines).
    • Case Study : highlights how substitution patterns on pyrazole rings influence interactions with biological targets, suggesting similar strategies for this compound .

Q. What computational tools are suitable for predicting this compound's binding modes?

  • Tools & Workflow :

Molecular Docking (AutoDock/Vina) : Model interactions with receptors (e.g., ATP-binding pockets).

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

PASS Online : Predict biological activity spectra (e.g., anti-inflammatory, anticancer potential) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Troubleshooting Framework :

Replicate Experiments : Confirm activity under standardized conditions (e.g., cell line passage number, assay buffer pH).

Cross-Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Analyze Physicochemical Factors : Solubility (logP) and metabolic stability (microsomal assays) may explain discrepancies .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Optimization Parameters :

  • Catalyst Screening : Test Pd/C or CuI for coupling steps (e.g., Suzuki-Miyaura for aryl groups).
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for reaction efficiency.
  • Temperature Control : Gradual heating (e.g., 40–80°C) minimizes side reactions.
    • Case Example : achieved high yields via room-temperature alkylation with K₂CO₃, suggesting mild conditions reduce decomposition .

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